6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality 6-Chloro-N-methyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-methyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

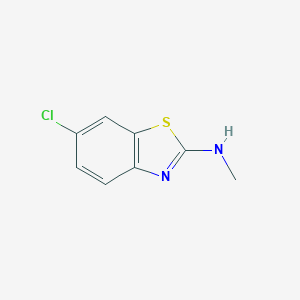

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCBQCKLQRWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444697 | |

| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34551-19-4 | |

| Record name | 6-Chloro-N-methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34551-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the precursor 2-amino-6-chlorobenzothiazole, followed by its selective N-methylation. This document delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols and critical insights for successful execution in a laboratory setting.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold found in a wide array of biologically active compounds. Its unique structural and electronic properties have made it a privileged motif in the design of therapeutic agents. The introduction of a chloro-substituent at the 6-position and an N-methyl group at the 2-amino position can significantly modulate the pharmacological profile of the parent molecule, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on the precise chemical construction of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, providing a foundational methodology for researchers exploring this chemical space.

Synthetic Strategy Overview

The synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a two-step process. The initial and crucial phase is the construction of the 2-amino-6-chlorobenzothiazole core. Subsequently, a selective methylation of the exocyclic amino group is performed to yield the final product.

Caption: Proposed mechanism for the N-methylation of 2-amino-6-chlorobenzothiazole.

Experimental Protocol: N-Methylation of 2-Amino-6-chlorobenzothiazole

This protocol is based on general procedures for the N-alkylation of heterocyclic amines.

Materials and Reagents:

-

2-Amino-6-chlorobenzothiazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Addition of Precursor: Cool the suspension to 0°C in an ice bath. Add a solution of 2-amino-6-chlorobenzothiazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

-

Methylation: While maintaining the temperature at 0°C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.

| Parameter | Value |

| Molar Ratio (Substrate:NaH:CH₃I) | 1 : 1.2 : 1.1 |

| Temperature | 0°C to RT |

| Reaction Time | 12-16 hours |

| Solvent | Anhydrous DMF |

| Purification | Column Chromatography |

Characterization of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

-

Appearance: Expected to be a solid.

-

Melting Point: To be determined experimentally.

-

IR (KBr, cm⁻¹): Expected peaks for N-H stretching (secondary amine), C-H stretching (methyl and aromatic), C=N stretching (thiazole), and C-Cl stretching.

-

¹H NMR (CDCl₃, δ ppm): A singlet for the N-methyl protons, a signal for the N-H proton, and signals in the aromatic region corresponding to the protons on the benzothiazole ring.

-

¹³C NMR (CDCl₃, δ ppm): Peaks corresponding to the N-methyl carbon, and the carbons of the benzothiazole ring system.

-

Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

-

4-chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from any moisture.

-

Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Solvents: Glacial acetic acid is corrosive. DMF is a skin and respiratory irritant. Handle all solvents in a well-ventilated area.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine. By understanding the underlying reaction mechanisms and adhering to the outlined experimental procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The provided framework emphasizes safety, reproducibility, and a thorough understanding of the chemical transformations involved.

References

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1055-1061. [Link]

physicochemical properties of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

Executive Summary

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the wide array of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive examination of a specific derivative, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine. As drug development professionals, a profound understanding of a molecule's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document serves as a detailed manual for researchers, outlining not just the key properties but also the rigorous experimental protocols required for their determination. We will delve into the synthesis, structural elucidation, solubility, lipophilicity, ionization, and solid-state characteristics of the title compound, providing the scientific rationale behind each experimental choice to ensure a robust and reproducible characterization.

Molecular Overview and Strategic Importance

6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a synthetic heterocyclic compound built upon the benzothiazole core. The strategic placement of substituents on this core is critical for modulating its biological activity and drug-like properties.

-

The Benzothiazole Core: This fused ring system is a versatile scaffold that can engage in various interactions with biological targets.[4]

-

6-Chloro Group: The electron-withdrawing chlorine atom at the C-6 position can significantly influence the molecule's electronic distribution, potentially enhancing metabolic stability and receptor binding affinity.[4]

-

N-methyl Group: The methylation of the 2-amino group modifies the compound's hydrogen bonding capacity, lipophilicity, and basicity. This seemingly minor alteration can have profound effects on membrane permeability, solubility, and target engagement compared to its primary amine precursor, 6-Chloro-1,3-benzothiazol-2-amine.

Table 1: Core Compound Identifiers

| Property | Value |

| IUPAC Name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine |

| Molecular Formula | C₈H₈ClN₃S |

| Molecular Weight | 198.69 g/mol |

| Canonical SMILES | CNC1=NC2=C(S1)C=C(Cl)C=C2 |

| Parent CAS Number | 95-24-9 (for 6-Chloro-1,3-benzothiazol-2-amine)[5][6] |

Synthesis and Structural Elucidation

A prerequisite to any physicochemical analysis is the unambiguous confirmation of the molecular structure and purity of the compound. The proposed synthesis involves the N-methylation of the readily available precursor, 6-Chloro-1,3-benzothiazol-2-amine.

Synthesis Workflow

The most direct route is the N-methylation of the parent amine. This ensures that the core scaffold is correctly formed before the key methyl group is introduced. The subsequent purification and analytical confirmation are critical, self-validating steps to guarantee the integrity of the sample for property assessment.

Caption: Workflow for synthesis, purification, and structural validation.

Experimental Protocols for Structural Elucidation

NMR is essential for unambiguously determining the molecular structure by mapping the chemical environment of each proton and carbon atom.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

-

Analysis: The ¹H NMR is expected to show a singlet for the N-methyl protons, a signal for the N-H proton, and distinct aromatic protons. The ¹³C NMR will confirm the presence of eight unique carbon atoms, including the new methyl carbon.

Table 2: Representative NMR Data (Based on 2-Aminobenzothiazole Analogs) [7]

| Spectrum | Expected Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~3.0-3.2 | Singlet (s), -NCH₃ (3H) |

| ~7.0-7.8 | Multiplets (m), Aromatic Protons (3H) | |

| Variable | Broad Singlet (br s), -NH (1H) | |

| ¹³C NMR | ~30 | -NCH₃ |

| ~115-155 | Aromatic Carbons | |

| ~168 | C2 (Carbon attached to -NHCH₃) |

Note: Solvent is DMSO-d₆. Exact shifts will vary.

MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[1]

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).[7]

-

Mass Analysis: Acquire a full scan mass spectrum in positive ion mode. The instrument (e.g., Quadrupole or Time-of-Flight) separates ions based on their mass-to-charge ratio (m/z).[7]

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For 6-Chloro-N-methyl-1,3-benzothiazol-2-amine (C₈H₈ClN₃S), the expected m/z will be approximately 199.7. The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) must be observed.

Physicochemical Properties for Drug Development

The "drug-likeness" of a compound is heavily dictated by a trio of physicochemical properties: solubility, lipophilicity, and ionization. These parameters govern the ADME profile of a potential drug candidate.

Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. It limits oral bioavailability and presents significant challenges for parenteral formulation. The introduction of the N-methyl group, which reduces the molecule's ability to donate hydrogen bonds to water compared to the parent primary amine, may decrease aqueous solubility.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add an aliquot of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 6.5, and 7.4) to a final concentration of 100 µM (with 1% DMSO). Prepare in triplicate.

-

Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

-

Separation: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is critical for membrane permeability. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard metric. N-methylation is expected to increase the LogP by masking a polar N-H group, which could improve cell penetration but may also increase the risk of non-specific binding if too high.

Caption: Experimental workflow for LogD determination.

-

System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

-

Partitioning: Add a small amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and PBS.

-

Equilibration: Shake the vial for several hours to ensure the compound reaches partition equilibrium.

-

Layer Separation: Centrifuge the vial to achieve a clean separation of the two phases.

-

Analysis: Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Causality: The pKa defines the pH at which 50% of the compound is in its ionized form. For 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, the exocyclic nitrogen is basic and will be protonated at low pH. This charge state dramatically increases aqueous solubility but can hinder passive diffusion across cell membranes. A predicted pKa for a similar structure, 5-chloro-2-methyl-1,3-benzothiazol-6-amine, is 2.98, suggesting our compound is a weak base.[8]

-

Rationale: This method is ideal for compounds with a chromophore whose UV absorbance spectrum changes upon ionization.

-

Sample Preparation: Prepare a solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.

-

Titration: Place the solution in a UV-spectrophotometer cuvette equipped with a pH probe and a micro-stirrer.

-

Data Acquisition: Acquire full UV spectra at small, precise pH increments as the solution is titrated with a strong acid (e.g., 0.1 M HCl) and then a strong base (e.g., 0.1 M NaOH).

-

Analysis: Analyze the changes in absorbance at specific wavelengths as a function of pH. The pKa is determined by fitting this data to the Henderson-Hasselbalch equation using specialized software.

Solid-State Properties

Causality: The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability. The melting point is a fundamental indicator of purity and lattice energy.

Protocol 6: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Measurement: Pack the powder into a capillary tube and place it in a calibrated digital melting point apparatus.

-

Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The parent compound, 6-chloro-2-aminobenzothiazole, has a melting point of 194-196 °C.[2] The N-methylated derivative may have a slightly different melting point due to altered crystal packing forces.

Summary and Implications for Drug Discovery

The comprehensive physicochemical characterization of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine provides a critical dataset for its advancement as a potential drug candidate.

Table 3: Summary of Physicochemical Properties

| Property | Experimental Method | Significance in Drug Development |

| Aqueous Solubility | HPLC-UV after Equilibration | Affects bioavailability and formulation options. |

| Lipophilicity (LogD₇.₄) | Shake-Flask (Octanol/Buffer) | Governs membrane permeability and non-specific binding. |

| Ionization (pKa) | UV-Metric Titration | Determines charge state at physiological pH, impacting solubility and cell entry. |

| Melting Point | Digital Melting Point Apparatus | Indicator of purity, stability, and lattice energy. |

| Molecular Structure | NMR, MS, FTIR | Unambiguous confirmation of identity and purity. |

This guide provides the foundational protocols and scientific rationale for a thorough evaluation. The resulting data will enable researchers to build predictive structure-activity and structure-property relationships, guiding the rational design of next-generation benzothiazole derivatives with optimized therapeutic potential.

References

- BenchChem. (2025). Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of 2-Aminobenzothiazole-Based Assays.

- BenchChem. (2025). A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole.

- BenchChem. (2025). A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole.

- SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole.

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024).

- SpectraBase. 6-Chloro-1,3-benzothiazol-2-amine.

- PubChem. 6-Chloro-2-benzothiazolamine.

- Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- PMC. Solid-Phase Synthesis of 2-Aminobenzothiazoles.

- Matrix Fine Chemicals. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9.

- BenchChem. 6-Chloro-4-methyl-1,3-benzothiazole.

- ChemicalBook. 101253-50-3(Benzothiazole, 6-amino-5-chloro-2-methyl- (6CI)) Product Description.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. saspublishers.com [saspublishers.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9 [matrix-fine-chemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 101253-50-3 CAS MSDS (Benzothiazole, 6-amino-5-chloro-2-methyl- (6CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Mechanistic Potential of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the projected mechanism of action of a specific, yet under-characterized derivative, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine. In the absence of direct empirical data for this molecule, this document synthesizes existing knowledge on structurally related 2-aminobenzothiazoles to construct a robust, hypothesis-driven framework for its potential biological activities. We will explore putative mechanisms in oncology, infectious diseases, and inflammation, providing detailed experimental workflows to validate these propositions. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this compound.

Introduction: The Benzothiazole Privileged Scaffold

Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are integral to numerous approved and investigational drugs.[1] The electronic properties conferred by the sulfur and nitrogen heteroatoms, coupled with the planar topography of the bicyclic system, allow for diverse, high-affinity interactions with a multitude of biological targets. The 2-aminobenzothiazole subclass, in particular, has garnered significant attention due to its synthetic tractability and broad spectrum of bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The subject of this guide, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, possesses two key substitutions that are predicted to significantly influence its pharmacological profile: a chloro group at the 6-position and a methyl group on the exocyclic amine. Structure-activity relationship (SAR) studies on analogous series have consistently demonstrated that halogenation at the 6-position can enhance potency and modulate metabolic stability.

This document will, therefore, present a series of well-grounded hypotheses on the mechanism of action of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, underpinned by data from closely related analogues.

Postulated Mechanism of Action in Oncology

The anticancer potential of 2-aminobenzothiazole derivatives is widely reported.[3] Several molecular targets and signaling pathways have been identified for this class of compounds, forming the basis of our mechanistic hypotheses for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.

Hypothesis: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects through the inhibition of key kinases in this pathway, such as PI3K and mTOR.[2]

Causality of Experimental Choices: The chloro and methyl substitutions on 6-Chloro-N-methyl-1,3-benzothiazol-2-amine may enhance its binding affinity to the ATP-binding pocket of these kinases, leading to potent inhibition.

Hypothesis: Disruption of Microtubule Dynamics

Certain benzothiazole derivatives have been found to interfere with tubulin polymerization, a mechanism shared by several successful chemotherapeutic agents. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Causality of Experimental Choices: The planar benzothiazole core can interact with the colchicine-binding site on β-tubulin, and the substitutions may further stabilize this interaction.

Experimental Validation Workflow: Anticancer Activity

To investigate the putative anticancer mechanism of action, a multi-step experimental approach is proposed:

Step 1: In Vitro Cytotoxicity Screening

-

Protocol: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) will be treated with increasing concentrations of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine for 48-72 hours. Cell viability will be assessed using an MTT or CellTiter-Glo assay to determine the IC50 value for each cell line.

-

Self-Validation: The inclusion of a non-cancerous cell line allows for the assessment of selectivity. A significantly higher IC50 in the non-cancerous line is indicative of a therapeutic window.

Step 2: Kinase Inhibition Assays

-

Protocol: If significant cytotoxicity is observed, in vitro kinase assays for key members of the PI3K/AKT/mTOR pathway (e.g., PI3Kα, mTORC1) will be performed. These assays typically measure the phosphorylation of a substrate in the presence of the test compound.

-

Self-Validation: A dose-dependent inhibition of kinase activity would provide direct evidence of target engagement.

Step 3: Tubulin Polymerization Assay

-

Protocol: The effect of the compound on the polymerization of purified tubulin will be monitored by measuring the change in light scattering or fluorescence over time.

-

Self-Validation: A concentration-dependent inhibition or promotion of tubulin polymerization, benchmarked against known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel), will confirm this mechanism.

Step 4: Cell-Based Mechanistic Assays

-

Protocol: Western blotting will be used to assess the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K) in treated cancer cells. Immunofluorescence microscopy will be employed to visualize the effects on the microtubule network.

-

Self-Validation: A reduction in the phosphorylation of downstream targets and observable disruption of microtubule integrity in treated cells would corroborate the findings from the in vitro assays.

Diagram: Proposed Anticancer Experimental Workflow

Caption: Workflow for validating the anticancer mechanism.

Projected Mechanism of Action in Infectious Diseases

The 2-aminobenzothiazole scaffold is also a promising platform for the development of novel anti-infective agents.

Hypothesis: Antifungal Activity through Ergosterol Biosynthesis Inhibition

Several 6-substituted 2-aminobenzothiazole derivatives have demonstrated potent antifungal activity, particularly against Candida species.[4][5] A plausible mechanism is the inhibition of enzymes involved in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Causality of Experimental Choices: The lipophilic nature of the 6-chloro-substituted benzothiazole core may facilitate its transport across the fungal cell wall and membrane to reach its intracellular target.

Hypothesis: Antibacterial Activity via Inhibition of Essential Bacterial Enzymes

Derivatives of 2-aminobenzothiazole have shown activity against both Gram-positive and Gram-negative bacteria.[6] Potential mechanisms include the inhibition of essential enzymes such as DNA gyrase or enzymes involved in cell wall biosynthesis.

Causality of Experimental Choices: The N-methyl group could influence the compound's ability to penetrate the bacterial cell envelope and interact with specific enzymatic targets.

Experimental Validation Workflow: Anti-infective Activity

Step 1: Minimum Inhibitory Concentration (MIC) Determination

-

Protocol: The MIC of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine will be determined against a panel of clinically relevant fungal (Candida albicans, Aspergillus fumigatus) and bacterial (Staphylococcus aureus, Escherichia coli) strains using broth microdilution methods according to CLSI standards.

-

Self-Validation: The inclusion of standard-of-care antibiotics and antifungals will provide a benchmark for potency.

Step 2: Ergosterol Quantitation Assay (for Antifungal Activity)

-

Protocol: Fungal cells will be treated with the compound, and the total sterol content will be extracted and analyzed by spectrophotometry or HPLC to quantify ergosterol levels.

-

Self-Validation: A dose-dependent reduction in ergosterol content would strongly suggest interference with its biosynthesis pathway.

Step 3: Bacterial Target-Based Assays

-

Protocol: If antibacterial activity is confirmed, commercially available enzyme inhibition assays for targets like DNA gyrase can be performed.

-

Self-Validation: Direct inhibition of a specific bacterial enzyme in a cell-free system provides clear evidence of the molecular target.

Diagram: Proposed Anti-infective Experimental Workflow

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. facm.ucl.ac.be [facm.ucl.ac.be]

- 6. researchgate.net [researchgate.net]

The Biological Versatility of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The presence of nitrogen and sulfur atoms facilitates hydrogen bonding and coordination with metal ions in enzyme active sites, while the aromatic system allows for π-π stacking and hydrophobic interactions. Modifications to the benzothiazole core, particularly at the 2- and 6-positions, have been extensively explored to modulate the biological activity and pharmacokinetic properties of these derivatives.[2][3]

The introduction of a chlorine atom at the 6-position is a common strategy in the design of potent bioactive molecules. This electron-withdrawing group can enhance the metabolic stability and cytotoxic activity of the compound.[4] Furthermore, the 2-amino group serves as a versatile handle for the introduction of various substituents, enabling the fine-tuning of the molecule's properties. This guide focuses on the biological activities of N-methyl derivatives of 6-chloro-1,3-benzothiazol-2-amine, a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. We will delve into their synthesis, mechanisms of action, and the experimental workflows used to evaluate their efficacy.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 6-chlorobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of Pro-Survival Signaling and Induction of Apoptosis

A significant body of research points to the ability of 6-chlorobenzothiazole derivatives to inhibit key pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

One notable derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine , has been shown to significantly inhibit the proliferation of A431 (epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299 (non-small cell lung cancer) cells.[5] Mechanistic studies revealed that this compound effectively inhibits both the AKT and ERK signaling pathways in A431 and A549 cells.[5] By blocking these pathways, the compound can halt the cell cycle and induce programmed cell death (apoptosis). This is often observed through an increase in the sub-G1 cell population in cell cycle analysis and positive staining in Annexin V/PI assays.[5]

The diagram below illustrates the proposed mechanism of action for the anticancer activity of these derivatives.

Caption: Proposed mechanism of anticancer activity.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of 6-chlorobenzothiazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431 (Epidermoid Carcinoma) | Not explicitly stated, but significant inhibition at 1, 2, and 4 µM | [5] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A549 (Non-small cell lung) | Not explicitly stated, but significant inhibition at 1, 2, and 4 µM | [5] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | H1299 (Non-small cell lung) | Not explicitly stated, but significant inhibition at 1, 2, and 4 µM | [5] |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [6] |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical Cancer) | 9.76 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine derivatives on cancer cell lines.[7][8][9][10]

-

Cell Seeding:

-

Harvest and count the desired cancer cells, ensuring high viability (>90%).

-

Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the benzothiazole derivatives in culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.[7]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Caption: General synthetic route for derivatives.

Conclusion and Future Directions

The 6-Chloro-N-methyl-1,3-benzothiazol-2-amine scaffold holds immense promise for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant anticancer and antimicrobial activities, underpinned by their ability to modulate key cellular pathways and inhibit essential microbial enzymes. The synthetic versatility of the 2-amino group allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: While pathway inhibition has been demonstrated, the direct protein targets of many of these compounds remain to be identified.

-

In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic potential and drug-like properties.

-

Exploration of other therapeutic areas: Given the broad biological activity of benzothiazoles, these derivatives may also have potential in other disease areas such as neurodegenerative and inflammatory disorders.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of new drugs based on the versatile 6-chlorobenzothiazole scaffold.

References

- Sekar, V., et al. (n.d.).

-

Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers.

- Haroun, M., et al. (2021).

- Ma, D., et al. (2024).

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (n.d.).

- Zhang, B., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules.

- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Naaz, F., et al. (2023).

- Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.

-

Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

MTT assay: Principle. (n.d.). Retrieved January 14, 2026, from [Link]

-

Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Sonawane, R. P., et al. (2022). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation.

- Patil, S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules.

- Detailed protocol for MTT Cell Viability and Prolifer

- Early, J. V., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases.

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]

- An, G., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Examples of benzothiazole-based class-I PI3K inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.

- Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.

- Khairullina, V. R., et al. (2021).

- Bak, A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.

- Gurupadayya, B. M., et al. (n.d.). Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles.

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Solubility of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine in various organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document offers not just theoretical insights but also detailed, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data for this compound. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating trustworthy results.

Introduction: The Significance of Solubility in the Context of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

6-Chloro-N-methyl-1,3-benzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The solubility of a compound is a fundamental physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy[3][4]. An accurate understanding of its solubility in various organic solvents is paramount for:

-

Early-Stage Drug Discovery: Assessing the compound's suitability for further development and identifying potential formulation challenges.[5]

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms.

-

In Vitro and In Vivo Studies: Preparing stock solutions and ensuring accurate dosing.

This guide will provide the necessary tools to experimentally determine and understand the solubility profile of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is not extensively published, we can infer its likely solubility behavior based on its structure and the properties of related benzothiazoles.

Table 1: Physicochemical Properties of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine and Their Implications for Solubility

| Property | Predicted/Known Value | Implication for Solubility in Organic Solvents |

| Molecular Formula | C₈H₇ClN₂S | Indicates a relatively small molecule with a mix of polar and nonpolar features. |

| Molecular Weight | 198.67 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Structure | Aromatic bicyclic system with a chloro substituent, a secondary amine, and a thiazole ring. | The aromatic rings and chloro group contribute to hydrophobicity, favoring solubility in nonpolar to moderately polar solvents. The amine and nitrogen/sulfur atoms in the thiazole ring provide sites for hydrogen bonding, potentially enhancing solubility in polar aprotic and protic solvents. |

| Predicted LogP | ~3-4 | A positive LogP value suggests a preference for lipophilic (organic) environments over aqueous ones. |

| Melting Point | Not readily available, but related compounds have relatively high melting points. | A higher melting point can correlate with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions. |

| pKa | The secondary amine is expected to be weakly basic. | The ionization state will significantly affect solubility in protic solvents. In acidic conditions, protonation of the amine would increase polarity and favor solubility in polar solvents. |

Hypothetical Solubility Profile

In the absence of published data, the following table illustrates how experimentally determined solubility data for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine should be presented. This serves as a template for researchers to populate with their own findings.

Table 2: Illustrative Solubility Data for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Behavior | Experimentally Determined Solubility (mg/mL) |

| Hexane | 1.89 | Low | Data to be determined |

| Toluene | 2.38 | Moderate | Data to be determined |

| Dichloromethane | 9.08 | High | Data to be determined |

| Acetone | 20.7 | High | Data to be determined |

| Ethanol | 24.5 | Moderate to High | Data to be determined |

| Methanol | 32.7 | Moderate to High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Data to be determined |

| Water | 80.1 | Very Low | Data to be determined |

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7] This protocol provides a robust and reliable means of obtaining accurate solubility data.

The Shake-Flask Method: Rationale and Protocol

The shake-flask method relies on achieving equilibrium between the dissolved solute and excess solid solute in a given solvent.[8] This ensures that the measured concentration represents the true thermodynamic solubility at a specific temperature.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Protocol:

-

Preparation:

-

To a series of glass vials, add an excess amount of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[8]

-

Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Filtration is often preferred, but care must be taken to avoid adsorption of the compound onto the filter membrane.[8]

-

-

Analysis (HPLC-UV):

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method.[10][11] The use of HPLC is recommended over UV spectroscopy alone as it can separate the analyte from any potential impurities or degradants, leading to more accurate quantification.[3]

-

-

Quantification:

-

Prepare a series of standard solutions of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Alternative Analytical Techniques

While HPLC-UV is the preferred method for quantification, other techniques can be employed:

-

UV-Vis Spectroscopy: A faster but less specific method. It is suitable for high-throughput screening but can be confounded by impurities that absorb at the same wavelength as the compound of interest.[12][13]

-

Nuclear Magnetic Resonance (NMR): Can be used for quantification but is generally less sensitive than chromatographic methods.[14]

Practical Insights and Troubleshooting

-

Compound Purity: The purity of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine will directly impact the accuracy of the solubility measurement. Ensure the compound is well-characterized and of high purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiment.

-

Solvent Quality: Use high-purity, anhydrous solvents to avoid variability in the results.

-

Temperature Control: Solubility is highly temperature-dependent. Maintain strict temperature control throughout the experiment.[9]

-

pH Effects in Protic Solvents: For protic solvents like alcohols, the pH can influence the ionization state of the amine and thus its solubility. Consider buffering the solvent if pH-dependent solubility is being investigated.

Conclusion

This guide has provided a comprehensive framework for the experimental determination of the solubility of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine in organic solvents. By following the detailed protocols and considering the practical insights provided, researchers can generate accurate and reliable solubility data. This information is invaluable for advancing the research and development of this promising class of compounds.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Solubility of Things. Spectroscopic Techniques.

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI.

- Lund University Publications.

- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Ye, Z., & Ouyang, D. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed.

- Cole, D. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Jadhav, D. S. (2013, February 15).

- Akay, C., & Can, N. Ö. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. PDF.

- Ali, M. A., et al. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- de Oliveira, G. G. G., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- Pan, L., et al. (2001).

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Roche, C., et al. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- van Tonder, E. C., & Steyn, J. D. (2009).

- Al-Obaydi, A. A. M. (2024, December 24). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.

- ResearchGate. Synthesis of 2-amine -6-chloro-1,3-benzothiazole (3).

- SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.

- Benchchem. An In-Depth Technical Guide to the Physical Properties of 6-chloro-1,3-benzothiazole-2-thiol.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scirp.org [scirp.org]

- 14. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

This guide provides a comprehensive technical overview of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, a derivative of the medicinally significant benzothiazole scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this compound, grounding all claims in established scientific literature.

Introduction: The Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, is a privileged structure in medicinal chemistry. Its unique electronic properties and rigid conformational structure allow it to interact with a diverse array of biological targets.[1] Derivatives of this scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the 2-amino group and the benzene ring of the benzothiazole nucleus is a key strategy for modulating biological activity and optimizing pharmacokinetic profiles.[1] The subject of this guide, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, incorporates a chlorine atom at the 6-position—a common modification to enhance potency—and a methyl group on the exocyclic amine, which can significantly alter properties such as solubility, membrane permeability, and target binding affinity.

Compound Identification and Physicochemical Properties

CAS Number and Nomenclature

A definitive CAS (Chemical Abstracts Service) Registry Number for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is not readily found in major chemical databases as of early 2026. This suggests it is a novel or less-common derivative. However, the foundational precursor molecule is well-documented:

-

Precursor: 6-Chloro-1,3-benzothiazol-2-amine

-

Synonyms: 2-Amino-6-chlorobenzothiazole, 6-Chlorobenzothiazol-2-ylamine[5]

For the purposes of this guide, the target compound will be referred to by its IUPAC name, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.

Physicochemical Data

The following table summarizes the known properties of the precursor and the calculated or predicted properties for the N-methylated target compound. Experimental validation is required for the predicted values.

| Property | 6-Chloro-1,3-benzothiazol-2-amine (Precursor) | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine (Target) | Source(s) |

| Molecular Formula | C₇H₅ClN₂S | C₈H₇ClN₂S | [4] (Calculated) |

| Molecular Weight | 184.64 g/mol | 198.67 g/mol | [4] (Calculated) |

| Appearance | White to beige powder/flakes | Predicted: Solid, likely off-white to beige | [2] (Predicted) |

| Melting Point | 199-201 °C | Not Determined (N/D) | [6] |

| LogP (Octanol-Water) | 2.54 | Predicted: ~2.8-3.1 | [7] (Predicted) |

| SMILES | Nc1nc2ccc(Cl)cc2s1 | CN(c1nc2ccc(Cl)cc2s1) | [4] (Predicted) |

| InChIKey | VMNXKIDUTPOHPO-UHFFFAOYSA-N | Predicted: FHEIVJGRJHKHQS-UHFFFAOYSA-N | [4] (Predicted) |

Synthesis and Purification

The synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is most logically achieved via a two-step process: first, the synthesis of the 2-amino-6-chlorobenzothiazole core, followed by the selective N-methylation of the exocyclic amino group.

Part A: Synthesis of 6-Chloro-1,3-benzothiazol-2-amine (Precursor)

This protocol is adapted from established methods for synthesizing 2-aminobenzothiazoles.[8][9] The Hugershoff reaction, involving the cyclization of an arylthiourea, is a common and effective route.

Expertise & Causality: The direct synthesis from 4-chloroaniline using thiocyanate and bromine is an efficient method that forms the thiourea in situ, which then undergoes electrophilic cyclization onto the aromatic ring. The use of glacial acetic acid as a solvent is critical as it facilitates the reaction and helps to control the reactivity of the bromine. An alternative, also widely used, involves pre-forming the 4-chlorophenylthiourea and then cyclizing it with an oxidizing/chlorinating agent like sulfuryl chloride (SO₂Cl₂).[8]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-chloroaniline (1 mole) and potassium thiocyanate (1.2 moles) in glacial acetic acid (800 mL).

-

Cooling: Cool the stirred mixture to below 10°C in an ice-salt bath.

-

Bromination: Prepare a solution of bromine (1 mole) in glacial acetic acid (200 mL). Add this solution dropwise from the funnel to the aniline mixture over 2-3 hours, ensuring the internal temperature is maintained below 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 10°C for an additional 2 hours, then let it warm to room temperature and stir for 10-12 hours. A precipitate will form.

-

Isolation: Filter the solid precipitate and wash thoroughly with water to remove salts. The solid is the hydrobromide salt of the product.

-

Neutralization: Suspend the filtered solid in a large volume of water and neutralize by slowly adding a 10% sodium hydroxide or ammonium hydroxide solution until the pH reaches ~8-9.

-

Purification: The free base will precipitate. Filter the solid, wash with copious amounts of water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture will yield the purified 2-amino-6-chlorobenzothiazole.

Part B: Synthesis of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine (Target)

Expertise & Causality: The 2-aminobenzothiazole system presents two nitrogen atoms for potential alkylation: the exocyclic amino group (N-exo) and the endocyclic thiazole nitrogen (N-endo). Selective N-methylation of the exocyclic amine is desired. Reaction of 2-aminobenzothiazole with alkyl halides can lead to alkylation at the endocyclic nitrogen, forming a benzothiazolium salt.[10][11] To favor exocyclic N-alkylation, the more acidic proton on the amino group must be removed first using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. This generates a potent nucleophile that will preferentially attack the methylating agent.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (dimethylformamide).

-

Deprotonation: Add 6-Chloro-1,3-benzothiazol-2-amine (1 mole). Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 moles) portion-wise. Caution: Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the amide anion.

-

Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.1 moles) dropwise via a syringe.

-

Reaction Progression: After addition, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water. Caution: Unreacted NaH will react vigorously.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Potential Applications in Drug Development

While specific biological data for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is not widely published, its structural components suggest significant potential in medicinal chemistry, based on extensive research into analogous compounds.

-

Anticancer Activity: The 2-aminobenzothiazole scaffold is a cornerstone of several potent anticancer agents.[1] The chlorine at the 6-position can enhance cytotoxic activity.[12] N-alkylation can further modulate this activity by altering interactions within the ATP-binding pockets of kinases, which are common targets for this class of compounds.[1]

-

Antimicrobial and Antifungal Activity: Numerous benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Neuroprotective Agents: Certain substituted 2-aminobenzothiazoles have been investigated for their potential in treating neurodegenerative diseases, notably through the modulation of glutamate neurotransmission.[2]

The introduction of the N-methyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. It can increase lipophilicity, potentially improving cell membrane permeability, but may also introduce a new site for metabolic N-demethylation. These factors are critical considerations in the drug design and development process.

Conclusion

6-Chloro-N-methyl-1,3-benzothiazol-2-amine represents a promising, albeit underexplored, derivative within the pharmacologically rich family of benzothiazoles. This guide provides a robust and scientifically grounded framework for its synthesis, starting from readily available precursors and employing logical, well-understood reaction mechanisms. The detailed protocols and causal explanations are intended to empower researchers to synthesize and investigate this compound, paving the way for the exploration of its potential therapeutic value. The established biological significance of its structural relatives strongly suggests that 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is a worthy candidate for screening in anticancer, antimicrobial, and other drug discovery programs.

References

-

AIP Publishing. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Retrieved January 14, 2026, from [Link]

-

Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. Retrieved January 14, 2026, from [Link]

-

Kavková, V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Available at: [Link]

-

Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Available at: [Link]

-

Iraqi Administrative Sciences Association. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved January 14, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9. Retrieved January 14, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. Retrieved January 14, 2026, from [Link]

-

Gavrilov, Y. A., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

-

Iraqi Journal of Science. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Retrieved January 14, 2026, from [Link]

-

El-Sayed, R., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances. Available at: [Link]

-

ARKIVOC. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Retrieved January 14, 2026, from [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9 [matrix-fine-chemicals.com]

- 5. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N/A|6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine|BLD Pharm [bldpharm.com]

- 7. Hit2Lead | 6-chloro-1,3-benzothiazol-2-amine | CAS# 95-24-9 | MFCD00053557 | BB-3001664 [hit2lead.com]

- 8. prepchem.com [prepchem.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uokerbala.edu.iq [uokerbala.edu.iq]

- 14. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-N-methyl-1,3-benzothiazol-2-amine molecular weight and formula

An In-depth Technical Guide to 6-Chloro-N-methyl-1,3-benzothiazol-2-amine: Properties, Synthesis, and Research Applications

Executive Summary

This guide provides a comprehensive technical overview of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, a derivative of the versatile benzothiazole scaffold. Benzothiazoles are a class of heterocyclic compounds recognized for their wide-ranging applications in medicinal chemistry, materials science, and industrial processes. The introduction of specific substituents, such as a chlorine atom at the 6-position and an N-methyl group at the 2-amino position, can significantly modulate the molecule's physicochemical properties and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's molecular profile, proposed synthesis, and potential applications, grounded in authoritative scientific principles.

Molecular Profile and Physicochemical Properties

Chemical Identity

The fundamental chemical identifiers for 6-Chloro-N-methyl-1,3-benzothiazol-2-amine are crucial for its unambiguous classification and retrieval in chemical databases.

| Property | Value |

| Molecular Formula | C₈H₈ClN₃S |

| Molecular Weight | 198.68 g/mol |

| IUPAC Name | 6-chloro-N-methyl-1,3-benzothiazol-2-amine |

| Parent Compound CAS | 95-24-9 (for 6-chloro-1,3-benzothiazol-2-amine)[1] |

Note: The molecular formula and weight have been calculated based on the addition of a methyl group to the parent compound, 6-chloro-1,3-benzothiazol-2-amine. The molecular formula for the parent compound is C₇H₅ClN₂S with a molecular weight of 184.65 g/mol [1]. The addition of a methyl group (CH₃) and removal of a hydrogen atom results in the formula C₈H₈ClN₃S and a molecular weight of 198.68 g/mol .

Structural Elucidation

The chemical structure of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is depicted below. The benzothiazole core is a bicyclic system composed of a fused benzene and thiazole ring. The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the molecule's reactivity and metabolic stability. The N-methyl group on the exocyclic amine at the 2-position can affect its hydrogen bonding capacity and lipophilicity.

Caption: 2D structure of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the formation of the benzothiazole ring as a key step, followed by N-methylation of the amino group.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

A common method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas.

Step 1: Synthesis of N-(4-chlorophenyl)-N'-methylthiourea

-

Reactants: 4-chloroaniline and methyl isothiocyanate.

-

Solvent: A polar aprotic solvent such as acetonitrile or ethanol.

-

Procedure: Dissolve 4-chloroaniline in the chosen solvent. Add methyl isothiocyanate dropwise to the solution at room temperature. The reaction is typically exothermic. Stir the mixture for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The product, N-(4-chlorophenyl)-N'-methylthiourea, will precipitate out of the solution and can be collected by filtration.

Step 2: Oxidative Cyclization to 6-Chloro-N-methyl-1,3-benzothiazol-2-amine

-

Reactant: N-(4-chlorophenyl)-N'-methylthiourea.

-

Oxidizing Agent: Bromine in a suitable solvent like chloroform or acetic acid.

-

Procedure: Dissolve the thiourea from Step 1 in the solvent. Cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise with constant stirring. After the addition is complete, allow the mixture to stir at room temperature for several hours. The product will form as a hydrobromide salt. Neutralize the mixture with an aqueous base (e.g., sodium carbonate) to obtain the free base of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine.

Causality and Validation: The choice of an N-arylthiourea as a precursor is based on its ability to undergo intramolecular electrophilic cyclization onto the aromatic ring upon oxidation. The bromine acts as an electrophile, activating the sulfur atom for the subsequent ring-closing reaction. In-process validation can be performed using TLC to monitor the consumption of starting materials and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Research and Drug Discovery

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological profile of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is not extensively documented in public literature. However, based on the activities of related compounds, it can be considered a valuable scaffold for further chemical exploration.

-

Anticancer Research: The benzothiazole nucleus is a key component of several compounds with potent antitumor activity. The presence of a chlorine atom at the 6-position can enhance the cytotoxic effects.

-

Antimicrobial Agents: Many 2-aminobenzothiazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

-

Chemical Probe: This compound can serve as a chemical building block for the synthesis of more complex molecules in medicinal chemistry libraries. The amino group provides a convenient handle for further functionalization.

Handling, Storage, and Safety

As a chemical intermediate, 6-Chloro-N-methyl-1,3-benzothiazol-2-amine should be handled with appropriate safety precautions in a laboratory setting.

| Safety Aspect | Recommendation |

| Personal Protective Equipment | Safety goggles, gloves, and a lab coat should be worn at all times. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion and Future Outlook